molecular formula C9H14 B14557936 1,3-Cyclopentadiene, 2-butyl CAS No. 62247-88-5

1,3-Cyclopentadiene, 2-butyl

Cat. No.: B14557936
CAS No.: 62247-88-5
M. Wt: 122.21 g/mol
InChI Key: HILJWHUIEBFFEW-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Advanced Materials Science

Substituted cyclopentadienes are pivotal in organic synthesis, most notably for their role in the Diels-Alder reaction, a powerful tool for the construction of six-membered rings with high stereocontrol. nih.govwikipedia.org The electronic nature of the substituents can modulate the reactivity of the diene, while their steric bulk can influence the stereochemical outcome of the reaction. mdpi.comorganic-chemistry.org

Furthermore, the deprotonation of a substituted cyclopentadiene (B3395910) yields a cyclopentadienyl (B1206354) anion, a crucial ligand in organometallic chemistry. wikipedia.org These "Cp" ligands form stable complexes with a wide range of transition metals, leading to catalysts for various industrial processes, including olefin polymerization. acs.orgwikipedia.org The substituents on the Cp ring play a critical role in tuning the electronic and steric environment of the metal center, thereby influencing the catalytic activity and selectivity of the resulting metallocene. In the realm of materials science, polymers derived from substituted cyclopentadienes can exhibit interesting electronic and optical properties.

Overview of Butyl Cyclopentadiene Derivatives in Academic Contexts

Butyl cyclopentadiene derivatives, in their various isomeric forms (n-butyl, sec-butyl, tert-butyl), have been a subject of academic and industrial research. The butyl group, being a simple alkyl substituent, primarily exerts an electron-donating effect through induction, which can influence the reactivity of the diene system. The steric hindrance introduced by the butyl group, particularly the bulky tert-butyl group, is a significant factor in directing reaction pathways and stabilizing reactive intermediates. wikipedia.orgacs.org Research has often focused on the synthesis of these derivatives and their application as ligands in organometallic chemistry, where the butyl group can enhance the solubility and stability of the resulting metal complexes. ontosight.ai While much of the literature focuses on tert-butyl cyclopentadienes due to their significant steric bulk, the 2-butyl isomer presents a unique combination of electronic and steric properties that warrants specific investigation.

Chemical and Physical Properties of 1,3-Cyclopentadiene, 2-butyl

The fundamental properties of this compound are essential for understanding its behavior in chemical reactions. Below is a table summarizing some of its key calculated physical and chemical properties.

PropertyValueUnit
Molecular FormulaC₉H₁₄
Molecular Weight122.21 g/mol
Standard Gibbs free energy of formation (ΔfG°)119.45kJ/mol
Enthalpy of formation at standard conditions (ΔfH°gas)-44.18kJ/mol
Enthalpy of fusion at standard conditions (ΔfusH°)13.98kJ/mol
Enthalpy of vaporization at standard conditions (ΔvapH°)37.44kJ/mol
Log10 of Water solubility (log10WS)-3.19
Octanol/Water partition coefficient (logPoct/wat)3.063
McGowan's characteristic volume (McVol)118.210ml/mol
Critical Pressure (Pc)3045.68kPa
Normal Boiling Point Temperature (Tboil)428.57K
Critical Temperature (Tc)625.48K

Data sourced from Cheméo. chemeo.com

Synthesis and Reactivity

Synthesis of 2-Alkyl-1,3-Cyclopentadienes

While specific, detailed experimental procedures for the synthesis of this compound are not extensively reported in the reviewed literature, general methods for the preparation of monoalkylcyclopentadienes can be applied. A common approach involves the alkylation of the cyclopentadienyl anion. google.comgoogle.com This process typically includes the deprotonation of cyclopentadiene using a strong base, such as sodium hydride or an organolithium reagent, to form the aromatic cyclopentadienyl anion. Subsequent reaction of this anion with an appropriate alkyl halide, in this case, a butyl halide like 2-bromobutane (B33332) or 2-iodobutane, would be expected to yield a mixture of butylcyclopentadiene isomers.

The separation of these isomers can be challenging due to their similar physical properties. google.com Another potential route involves the reaction of a Grignard reagent with a substituted cyclopentenone. google.com

Reactivity in Diels-Alder Reactions

As a substituted diene, this compound is expected to participate in Diels-Alder reactions. nih.govwikipedia.org The position of the butyl group at the 2-position is known to influence the regioselectivity of the cycloaddition. In reactions with unsymmetrical dienophiles, theoretical studies on 2-substituted cyclopentadienes suggest that the C1 carbon of the diene exhibits the highest nucleophilicity and is therefore most likely to form a bond with the more electrophilic carbon of the dienophile. mdpi.com This regiochemical preference is a key consideration in synthetic planning. The steric bulk of the butyl group at the 2-position can also influence the endo/exo selectivity of the Diels-Alder adducts. organic-chemistry.org

Role in Organometallic Chemistry

The deprotonated form of this compound, the 2-butylcyclopentadienyl anion, can act as a ligand in organometallic chemistry. The butyl group can enhance the solubility of the resulting metal complexes in nonpolar organic solvents and can influence the electronic environment of the metal center, thereby affecting the catalytic properties of the complex. The steric profile of the 2-butyl group, while less demanding than a tert-butyl group, still plays a role in stabilizing the metal complex and influencing the coordination of other ligands.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62247-88-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

2-butylcyclopenta-1,3-diene

InChI

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h4,7-8H,2-3,5-6H2,1H3

InChI Key

HILJWHUIEBFFEW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CCC=C1

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Butyl Cyclopentadienes and Analogues

Thermal Decomposition and Pyrolysis Pathways

The high-temperature behavior of alkylated cyclopentadienes is critical for understanding combustion processes and the formation of aromatic compounds. Studies on analogues like tert-butyl-1,3-cyclopentadiene provide insight into the complex reaction networks that govern their thermal decomposition. Single-pulse shock tube studies, for instance, have been employed to investigate the thermolysis of tert-butyl-1,3-cyclopentadiene at temperatures ranging from 996 K to 1127 K and pressures of 182-260 kPa. figshare.comnih.gov These experiments reveal that the decomposition process is not a single reaction but a combination of competing pathways, including isomerization, molecular elimination, and bond fission. figshare.comnih.govacs.org

Table 1: Major Stable Products from the Thermolysis of tert-Butyl-1,3-cyclopentadiene

Product NameChemical Formula
IsobuteneC₄H₈
1,3-CyclopentadieneC₅H₆
Toluene (B28343)C₇H₈

This table summarizes the main stable products identified in shock-tube studies of tert-butyl-1,3-cyclopentadiene decomposition. figshare.comnih.gov

Alongside molecular elimination, carbon-carbon (C-C) bond fission reactions play a crucial role in the pyrolysis of tert-butyl-1,3-cyclopentadiene. figshare.comnih.gov This pathway leads to the formation of radical intermediates. acs.org The initial C-C bond cleavage in 5-tert-butyl-1,3-cyclopentadiene results in cyclopentadienyl (B1206354) and tert-butyl radicals. acs.org

Under the high-temperature conditions of the experiments, the tert-butyl radical is unstable and rapidly decomposes, yielding a hydrogen atom and isobutene. acs.org Therefore, hydrogen atoms are also considered a primary product of the decomposition. figshare.comnih.gov These radical intermediates are highly reactive and are key to the subsequent formation of other products observed in the reaction mixture. figshare.comnih.gov

A significant finding in the thermolysis of tert-butyl-1,3-cyclopentadiene is the formation of toluene, an aromatic compound. figshare.comnih.gov The production of toluene necessitates the expansion of the five-membered cyclopentadiene (B3395910) ring into a six-membered aromatic system. figshare.comnih.gov This ring-expansion occurs via pathways involving the radical intermediates generated from C-C bond fission. figshare.comnih.gov The cyclopentadienyl radical itself is a key precursor in the molecular growth processes that lead to the formation of aromatic hydrocarbons like benzene (B151609) and toluene at high temperatures. rsc.orgacs.org The mechanisms for this conversion are believed to be analogous to those important in the formation of soot during combustion. figshare.comnih.gov The interaction between methyl radicals and cyclopentadienyl radicals has been specifically implicated in the increased production of benzene. rsc.org

Intramolecular Rearrangements

Intramolecular rearrangements are fundamental processes in cyclopentadiene systems, often occurring rapidly even under moderate conditions. These reactions can lead to a dynamic equilibrium between different isomers.

One of the most common intramolecular rearrangements in substituted cyclopentadienes is the figshare.comlibretexts.org sigmatropic hydrogen shift. libretexts.orglibretexts.org This pericyclic reaction involves the migration of a hydrogen atom across the π-system of the cyclopentadiene ring. libretexts.org For example, 5-methyl-1,3-cyclopentadiene rapidly rearranges at room temperature to create an equilibrium mixture of 1-methyl-, 2-methyl-, and 5-methyl- isomers. libretexts.org

Similarly, 5-tert-butyl-1,3-cyclopentadiene readily undergoes a figshare.comlibretexts.org suprafacial hydrogen shift under thermal conditions to produce 1-tert-butyl-1,3-cyclopentadiene. libretexts.org This type of shift is symmetry-allowed and occurs suprafacially, meaning the hydrogen atom remains on the same face of the π-system throughout the migration. libretexts.orglibretexts.org In contrast, thermal figshare.comlibretexts.org hydrogen shifts are generally not observed as they would need to proceed through a highly strained antarafacial pathway. libretexts.org The high propensity for these figshare.comlibretexts.org shifts means that any single isomer of a substituted cyclopentadiene will quickly interconvert with its other positional isomers. libretexts.orgnih.gov

Table 2: Comparison of Sigmatropic Shifts in Diene Systems

Reaction TypeSystem ExampleConditionsPathwayStatus
figshare.comlibretexts.org Hydrogen Shift5-Alkyl-1,3-cyclopentadieneThermalSuprafacialCommonly Observed libretexts.orglibretexts.org
figshare.comlibretexts.org Hydrogen Shift1,3-CyclopentadieneThermalAntarafacialUnknown/Unobserved libretexts.org

The pyrolysis of cyclopentadiene can also proceed through pathways involving carbene intermediates. rsc.orgresearchgate.net Theoretical studies have explored reaction pathways involving 1,2-hydrogen transfers, which result in the formation of cyclic carbenes. rsc.orgresearchgate.net Following their formation, these reactive intermediates can undergo ring-opening to form open-chain isomers, which then dissociate into smaller molecules like acetylene (B1199291) and propyne. rsc.orgresearchgate.net While often associated with decomposition, carbene intermediates are also implicated in rearrangement reactions that can lead back to different isomers of the parent molecule or related structures. acs.orgacs.org For instance, the rearrangement of arynes to form annelated cyclopentadienylidenecarbenes highlights the role of carbenes in the structural reorganization of cyclic systems. acs.org

Cycloaddition Reactions, Specifically Diels-Alder Processes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic organic chemistry for its efficiency in constructing six-membered rings with high stereochemical control. Cyclopentadiene and its derivatives, such as 2-butyl-1,3-cyclopentadiene, are exceptionally reactive dienes in these transformations due to their conformationally locked s-cis geometry, which minimizes the entropic barrier to reaction. This section explores the mechanistic nuances of Diels-Alder reactions involving alkyl cyclopentadienes, focusing on the factors that govern their reactivity and stereochemical outcomes.

Factors Influencing Diels-Alder Reactivity of Alkyl Cyclopentadienes

The rate of a Diels-Alder reaction is governed by a combination of electronic, steric, and environmental factors. For alkyl-substituted cyclopentadienes like 2-butyl-1,3-cyclopentadiene, these elements collectively determine the diene's reactivity toward a given dienophile.

Electronic Effects: In a normal electron-demand Diels-Alder reaction, the rate is accelerated by electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile. The butyl group at the C2 position of the cyclopentadiene ring is an alkyl group, which acts as a weak electron-donating group through induction and hyperconjugation. This effect raises the energy of the diene's Highest Occupied Molecular Orbital (HOMO), reducing the HOMO-LUMO energy gap between the diene and an electron-poor dienophile, thereby increasing the reaction rate compared to unsubstituted cyclopentadiene.

Steric Factors: While cyclopentadiene's rigid s-cis conformation makes it highly reactive, substituents can introduce steric hindrance that may impede the approach of the dienophile. For 2-butyl-1,3-cyclopentadiene, the butyl group at a non-terminal position (C2) can influence the trajectory of the incoming dienophile. However, this steric hindrance is generally considered less impactful than the electronic acceleration provided by the alkyl group, especially with smaller dienophiles. In acyclic dienes, a bulky substituent at the C2 position can increase the reaction rate by sterically disfavoring the non-reactive s-trans conformation; however, this effect is irrelevant for cyclopentadiene which is already fixed in the reactive conformation.

Solvent Effects: The reaction medium can have a profound impact on the rates of Diels-Alder reactions. Studies have shown significant rate enhancements when the reaction is conducted in polar organic solvents or, most notably, in water. This acceleration is attributed to factors such as hydrophobic packing, which increases the effective concentration of the reactants, and the stabilization of the polar, concerted transition state through hydrogen bonding.

Table 1: Influence of Factors on Diels-Alder Reactivity of Cyclopentadienes
FactorInfluence on 2-Butyl-1,3-cyclopentadieneGeneral Mechanistic Principle
Electronic (Butyl Group) Rate accelerationElectron-donating group raises diene HOMO energy, narrowing the HOMO-LUMO gap with the dienophile.
Steric (Butyl Group) Minor rate deceleration possiblePotential for steric hindrance with the approaching dienophile, but generally a minor effect for a C2 substituent.
Solvent (e.g., Water) Significant rate accelerationHydrophobic effects and stabilization of the polar transition state.
Conformation High intrinsic reactivityThe cyclopentadiene ring is permanently "locked" in the required s-cis conformation, reducing the activation energy.

Stereochemical Aspects: π-Facial Selectivity in Substituted Cyclopentadienes

π-facial selectivity describes the preference for a dienophile to approach one of the two faces of the diene plane. This phenomenon is most prominently studied and understood in cyclopentadienes bearing a substituent at the C5 position (the saturated carbon). In such cases, the substituent can direct the incoming dienophile to the same face (syn attack) or the opposite face (anti attack).

The directing influence of a C5 substituent is a result of both steric and electronic interactions. Bulky substituents typically direct the dienophile to the less hindered anti face. However, electronic effects, specifically hyperconjugation, can override steric considerations. Substituents at C5 that are σ-acceptors can engage in hyperconjugative interactions with the diene's π-system, causing the cyclopentadiene ring to pucker into an envelope geometry. This puckering can stabilize the transition state for syn attack, leading to unexpected stereochemical outcomes.

For 2-butyl-1,3-cyclopentadiene, the concept of π-facial selectivity as defined by syn/anti attack is not directly applicable because the substituent is on the diene's double bond (C2), not the stereogenic C5 center. The diene system itself is largely planar. Therefore, the primary stereochemical questions for a C2-substituted cyclopentadiene concern diastereoselectivity (endo/exo) and regioselectivity, which are dictated by the substituent's influence on the transition state geometry.

Diastereoselectivity and Regioselectivity in Cycloadditions

When 2-butyl-1,3-cyclopentadiene reacts with a dienophile, the spatial arrangement of the reactants in the transition state determines the stereochemistry and regiochemistry of the resulting bicyclic adduct.

Diastereoselectivity (Endo vs. Exo): The Diels-Alder reaction is renowned for often favoring the endo product, a principle known as the Alder Endo Rule. The endo transition state is one in which the major substituent(s) of the dienophile are oriented toward the π-system of the diene. This preference is commonly explained by "secondary orbital interactions," where the p-orbitals of the dienophile's substituent can overlap favorably with the orbitals of the C2 and C3 atoms of the diene, stabilizing the transition state.

However, the endo product is typically the kinetic product (formed faster), while the exo product is often the more thermodynamically stable isomer due to reduced steric strain. Reactions carried out at higher temperatures may therefore favor the formation of the exo product through equilibration. The presence of the C2-butyl group on the diene can introduce steric repulsion in the endo transition state, potentially diminishing the endo:exo ratio compared to unsubstituted cyclopentadiene.

Regioselectivity: When an unsymmetrical diene like 2-butyl-1,3-cyclopentadiene reacts with an unsymmetrical dienophile (e.g., methyl acrylate), two different constitutional isomers, known as regioisomers, can be formed. The outcome is governed by electronic effects. The electron-donating butyl group at C2 increases the electron density primarily at C1 and C4, but it influences the coefficients of the HOMO differently at each terminus. According to Frontier Molecular Orbital (FMO) theory, the major regioisomer arises from the transition state that allows for the strongest interaction between the atoms with the largest orbital coefficients on the diene's HOMO and the dienophile's LUMO. For a 2-substituted diene with an EDG, this typically leads to the formation of the "para" adduct (the 1,4-substituted product) as the major product.

Table 2: Predicted Selectivity in the Diels-Alder Reaction of 2-Butyl-1,3-cyclopentadiene with Methyl Acrylate (B77674)
Selectivity TypeFavored ProductGoverning Principle
Diastereoselectivity Endo (kinetic)Secondary orbital interactions stabilizing the endo transition state.
Diastereoselectivity Exo (thermodynamic)Greater steric stability of the exo product.
Regioselectivity "Para" (1,4-adduct)Favorable alignment of atoms with the largest HOMO (diene) and LUMO (dienophile) coefficients.

Mechanistic Continuum: Concerted Versus Stepwise Cycloaddition Pathways

The mechanism of the Diels-Alder reaction is classically described as a concerted pericyclic process, meaning all bond-forming and bond-breaking occurs within a single, cyclic transition state without the formation of any intermediates. However, this concertedness exists on a spectrum.

Synchronous Concerted: Both new sigma bonds form at exactly the same rate. This is rare and typically only occurs in highly symmetrical reactions (e.g., cyclopentadiene with ethylene).

Asynchronous Concerted: Both sigma bonds form in a single transition state, but one bond begins to form in advance of the other. This is the most common scenario for reactions involving unsymmetrical reactants. The reaction of 2-butyl-1,3-cyclopentadiene is expected to proceed via a highly asynchronous transition state.

Under certain conditions, the mechanism can shift away from a concerted pathway to a stepwise one. A stepwise mechanism involves the formation of a discrete intermediate, which can be either a diradical or a zwitterion. This pathway becomes more likely with reactants that can highly stabilize radical or ionic centers. While a simple alkyl cyclopentadiene is unlikely to react via a stepwise mechanism under thermal conditions, computational studies often compare the activation barriers for both concerted and stepwise pathways. For the reaction between cyclopentadiene and acrylonitrile, the concerted pathway is favored by approximately 6 kcal/mol, explaining why only the Diels-Alder adduct is observed experimentally. For less constrained dienes or those with potent radical-stabilizing groups, the energy difference can be much smaller, leading to competing reaction pathways.

Catalytic Acceleration in Diels-Alder Reactions of Cyclopentadiene Derivatives

The rate and selectivity of Diels-Alder reactions can be dramatically enhanced through catalysis. The most common strategy is Lewis acid catalysis, which has been extensively applied to reactions involving cyclopentadiene and its derivatives.

Lewis acids, such as aluminum chloride (AlCl₃), copper(II) triflate (Cu(OTf)₂), or calcium triflate (Ca(OTf)₂), function by coordinating to the dienophile, typically at a heteroatom like a carbonyl oxygen. This coordination makes the dienophile more electrophilic by withdrawing electron density and lowering the energy of its LUMO. The smaller HOMO-LUMO gap results in a significant acceleration of the reaction rate.

Furthermore, Lewis acid catalysis can amplify the inherent selectivity of the reaction. By increasing the polarization of the dienophile and altering its orbital coefficients, Lewis acids often lead to higher diastereoselectivity (favoring the endo product) and enhanced regioselectivity. Theoretical studies on the AlCl₃-catalyzed reaction between cyclopentadiene and methyl acrylate show that the catalyst not only lowers the activation energy but also increases the asynchronicity of the transition state, leading to a higher endo selectivity compared to the uncatalyzed reaction.

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization of Molecular Energetics and Intermediates

Quantum chemical calculations are fundamental in determining the thermodynamic and kinetic parameters of chemical reactions. For 1,3-Cyclopentadiene, 2-butyl, these methods can be used to calculate heats of formation, reaction enthalpies, and the energies of transition states and intermediates, which are crucial for predicting reaction feasibility and pathways.

The presence of the 2-butyl group, an electron-donating alkyl substituent, influences the energetics of the cyclopentadiene (B3395910) ring. Alkyl groups are known to stabilize molecules through hyperconjugation and inductive effects. In the context of reactions such as Diels-Alder cycloadditions, the butyl group would be expected to affect the stability of the diene itself as well as the transition state structures. For instance, in dimerization or cycloaddition reactions, the substituent's steric and electronic profile dictates the activation energy. Computational studies on the dimerization of substituted cyclopentadienes have shown that alkyl groups can significantly affect the rate and thermodynamics of the reaction. nih.gov

Furthermore, quantum chemical methods are invaluable for studying short-lived intermediates. For example, in reactions involving the formation of a cyclopentadienyl (B1206354) cation or anion, the 2-butyl group's influence on the stability of these charged intermediates can be precisely calculated. An electron-donating butyl group would destabilize the formation of an anionic intermediate but stabilize a cationic one. These calculations provide quantitative data on bond dissociation energies and proton affinities, offering a deeper understanding of the molecule's energetic landscape.

Table 1: Representative Energetic Parameters Calculated via Quantum Chemistry Note: These are illustrative values based on typical computational outputs for substituted dienes and are not from a direct study of 2-butyl-1,3-cyclopentadiene.

ParameterDescriptionExpected Influence of 2-butyl group
Heat of Formation (ΔHf)The change in enthalpy when one mole of the compound is formed from its constituent elements.Stabilization (more negative ΔHf) compared to unsubstituted cyclopentadiene.
Activation Energy (Ea) for DimerizationThe minimum energy required for the self-Diels-Alder reaction to occur.Potentially higher Ea due to steric hindrance from the butyl group. nih.gov
Proton AffinityThe negative of the enthalpy change for the gas-phase reaction of the molecule with a proton.Increased proton affinity due to the electron-donating nature of the butyl group.
Ionization PotentialThe energy required to remove an electron from the molecule.Lowered ionization potential compared to unsubstituted cyclopentadiene.

Analysis of Electronic Structure and Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function or Parr functions (Pk+ for electrophilic attack and Pk- for nucleophilic attack), pinpoint the most reactive sites within the molecule. mdpi.com For this compound, these indices would quantify how the butyl group directs incoming reagents. The highest values of the nucleophilic Parr function (Pk-) would likely be at the C1 and C4 positions, indicating these are the primary sites for reaction with electrophiles in polar cycloadditions. mdpi.com

The Electron Localization Function (ELF) is a method used to visualize the electron density, providing a chemically intuitive picture of bonding and electron pairs. researchgate.netluisrdomingo.com An ELF analysis of this compound would show basins corresponding to core electrons, covalent C-H and C-C bonds, and the delocalized π-system. In substituted cyclopentadienes, ELF analysis reveals two disynaptic basins corresponding to the C1=C2 and C3=C4 double bonds. mdpi.com The electron population of these basins is influenced by the electronic nature of the substituent, providing a quantitative measure of its effect on the π-system.

Table 3: Conceptual DFT Reactivity Descriptors Illustrative values demonstrating the expected effect of a 2-butyl substituent.

DescriptorSymbolDefinitionExpected Value for 2-butyl-1,3-cyclopentadiene (Relative to Cp-H)
Electrophilicity IndexωMeasures the stabilization in energy when the system acquires additional electronic charge.Lower
Nucleophilicity IndexNMeasures the electron-donating capacity of a molecule.Higher
Local Nucleophilicity (Parr Function)Pk-Identifies the most nucleophilic sites in a molecule.Highest at C1 and C4 positions. mdpi.com

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining reactivity, particularly in pericyclic reactions like the Diels-Alder reaction. stereoelectronics.orgyoutube.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is typically the dominant factor in normal-electron-demand cycloadditions. stereoelectronics.org

The electron-donating 2-butyl group will raise the energy of the HOMO of the cyclopentadiene ring. This has two key consequences:

Increased Reactivity: Raising the diene's HOMO energy reduces the energy gap (ΔE) between the diene's HOMO and the dienophile's LUMO. A smaller HOMO-LUMO gap leads to a stronger orbital interaction and a lower activation barrier, thus increasing the reaction rate.

Regioselectivity: The butyl group also affects the distribution of the molecular orbitals. It will increase the size of the orbital coefficients of the HOMO at the C1 and C4 positions. According to FMO theory, the regioselectivity of a cycloaddition is controlled by the matching of the largest orbital coefficients on the reacting termini. This analysis can be used to predict the favored regioisomer in reactions with unsymmetrical dienophiles.

Table 4: FMO Analysis for a Normal-Demand Diels-Alder Reaction

ParameterUnsubstituted Cyclopentadiene2-butyl-1,3-cyclopentadiene (Expected)Impact on Reactivity
HOMO EnergyBaseline ValueHigher (Less Negative)Increases reactivity with electron-poor dienophiles.
LUMO EnergyBaseline ValueSlightly HigherLess significant impact in normal-demand reactions.
HOMO-LUMO Gap (with typical dienophile)ΔEΔE' < ΔELower activation energy, faster reaction rate.
HOMO Coefficient at C1/C4SymmetricalAsymmetrical, larger coefficients at C1 and C4.Governs regioselectivity.

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate structural properties of molecules with their chemical reactivity. The Hammett equation is a classic example of a linear free-energy relationship, which forms the basis of many QSRR models. wikipedia.org It relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds using substituent constants (σ) and a reaction constant (ρ). researchgate.net

While the original Hammett constants are defined for meta- and para-substituted benzoic acids, the concept has been extended to other systems. For aliphatic systems or substituents not directly on an aromatic ring, other parameters like Taft constants are often used. The key principle is that the electronic effect of a substituent can be quantified and used to predict its influence on reactivity across different reactions.

The butyl group is an electron-donating group, characterized by a negative Hammett-type constant (e.g., the σp value for a tert-butyl group is -0.20). scispace.com In a QSRR study of Diels-Alder reactions involving substituted cyclopentadienes, the reactivity could be correlated with such substituent constants. A negative reaction constant (ρ) would indicate that electron-donating groups like butyl accelerate the reaction, which is consistent with FMO theory for normal-demand cycloadditions. mdpi.com

Table 5: Hammett Substituent Constants for Representative Groups

SubstituentHammett Constant (σp)Electronic Effect
-H (Reference)0.00Neutral
-CH3 (Methyl)-0.17Electron-donating
-C(CH3)3 (tert-butyl)-0.20Electron-donating
-CN (Cyano)0.66Electron-withdrawing
-NO2 (Nitro)0.78Electron-withdrawing

Computational Insights into Ligand Properties and Catalytic Performance

The deprotonated form of 2-butyl-1,3-cyclopentadiene, the 2-butylcyclopentadienyl anion, is a valuable ligand in organometallic chemistry. Computational studies are instrumental in understanding how its specific properties influence the performance of metal complexes in catalysis. nih.gov The modification of cyclopentadienyl (Cp) ligands with substituents is a primary strategy for tuning the steric and electronic properties of a metal center. uni-regensburg.deacs.org

Steric and Electronic Origins of Reactivity and Selectivity in Metal Complexes

The reactivity and selectivity of a metal complex are fundamentally governed by the steric and electronic properties of its ligands. illinois.edunih.govrsc.org A 2-butylcyclopentadienyl ligand introduces specific characteristics to a metal center:

Steric Effects : The butyl group is bulkier than a hydrogen atom or a methyl group. This increased steric demand can protect the metal center, preventing unwanted side reactions or favoring specific coordination geometries. wikipedia.org For example, bulky Cp ligands can stabilize highly unsaturated or low-coordinate metal complexes and can influence the regioselectivity of catalytic reactions by directing substrates to bind in a particular orientation. wikipedia.orgnih.gov The steric bulk of substituents on a Cp ring has been shown to directly impact the structure and reactivity of the resulting metal complexes. nih.govacs.org

Electronic Effects : As an alkyl group, the butyl substituent is electron-donating. This increases the electron density on the cyclopentadienyl ring and, consequently, on the metal center to which it is coordinated. nih.gov An electron-rich metal center is generally more nucleophilic and can be more reactive in processes like oxidative addition. The increased electron donation from a substituted Cp ligand can also result in greater π-backbonding to other ligands in the complex. nih.gov

Computational density functional theory (DFT) studies allow researchers to systematically vary ligands and analyze the resulting changes in the energies of transition states and intermediates, thereby explaining experimentally observed reactivity and selectivity. illinois.edu

Development of Quantitative Predictive Models for Catalytic Activity

A major goal in modern chemistry is the rational design of catalysts, moving beyond trial-and-error experimentation. bohrium.com Computational chemistry plays a pivotal role in this effort through the development of quantitative predictive models. arxiv.org By combining quantum mechanical calculations with machine learning (ML) algorithms, researchers can build models that correlate catalyst structure with catalytic activity and selectivity. nih.govmdpi.comnih.gov

For a catalyst containing a 2-butyl-1,3-cyclopentadiene ligand, this process would involve:

Descriptor Generation : Calculating a set of numerical descriptors that quantify the steric and electronic properties of the ligand and the resulting complex. Steric descriptors might include parameters like the ligand cone angle or percent buried volume, while electronic descriptors could be derived from calculated orbital energies or charge distributions.

Model Training : Using a dataset of known catalysts and their experimentally measured activities, an ML model (such as an artificial neural network or a regression model) is trained to find the mathematical relationship between the descriptors and the catalytic performance. nih.govmdpi.com

Prediction : The trained model can then be used to predict the catalytic activity of new, untested catalysts, including different variations of complexes with 2-butyl-1,3-cyclopentadiene or other substituted cyclopentadienyl ligands. arxiv.orgnih.gov

This approach accelerates the discovery of new catalysts by allowing for the rapid in silico screening of many potential candidates, focusing experimental efforts on the most promising ones. arxiv.orgmdpi.com

Organometallic Chemistry and Ligand Design with 1,3 Cyclopentadiene, 2 Butyl Derivatives

Synthesis of Metal Cyclopentadienyl (B1206354) Complexes

The synthesis of metal complexes featuring the 2-butylcyclopentadienyl ligand is a critical step in exploring their catalytic potential and fundamental properties. The methodologies employed are foundational to organometallic chemistry and are adapted to accommodate the specific characteristics of the 2-butyl substituent.

Conversion of Alkyl Cyclopentadienes to Metallocene Catalyst Compounds

The conversion of alkyl cyclopentadienes, such as 2-butyl-1,3-cyclopentadiene, into metallocene catalyst compounds is a cornerstone of modern polymerization catalysis. Metallocenes, which are complexes containing a central metal atom sandwiched between two cyclopentadienyl rings, are widely used as catalysts for olefin polymerization. The presence of alkyl substituents like the butyl group on the cyclopentadienyl rings allows for the precise tuning of the catalyst's activity, selectivity, and stability.

The general process for creating these metallocene catalysts begins with the synthesis of the substituted cyclopentadienyl ligand. For 2-butyl-1,3-cyclopentadiene, this typically involves the alkylation of a cyclopentadienide (B1229720) salt. Once the substituted ligand is obtained, it is reacted with a suitable transition metal salt, commonly a halide of zirconium, titanium, or hafnium, to form the metallocene dichloride. These metallocene dichlorides are often pre-catalysts that are activated by a co-catalyst, such as methylaluminoxane (B55162) (MAO), to generate the catalytically active species for olefin polymerization. The structure of the alkyl substituent can significantly impact the properties of the resulting polymer.

Complexation Methodologies: Transmetalation and Direct Metalation

Two primary methodologies are employed for the complexation of the 2-butylcyclopentadienyl ligand with a metal center: transmetalation and direct metalation.

Transmetalation is the more common approach. It involves a two-step process. First, the 2-butyl-1,3-cyclopentadiene is deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, to form the lithium 2-butylcyclopentadienide salt. This salt is then reacted with a metal halide (e.g., ZrCl₄, TiCl₄). In this step, the cyclopentadienyl anion displaces one or more halide ions from the metal center, forming the desired metal cyclopentadienyl complex and a lithium halide byproduct. This method is widely applicable and allows for the synthesis of a broad range of metallocene and half-sandwich complexes.

Direct metalation , also known as directed ortho-metalation in the context of aromatic compounds, involves the direct deprotonation of a C-H bond on the cyclopentadienyl ring by an organometallic base, followed by reaction with an electrophile. While less common for simple cyclopentadienes, this approach can be utilized. In the case of 2-butyl-1,3-cyclopentadiene, direct lithiation can be achieved using a strong lithium amide base or an alkyllithium. The resulting lithiated species can then be quenched with a metal halide to form the complex. The regioselectivity of this process can be influenced by the directing effects of substituents already present on the ring.

Electronic and Steric Properties of Alkyl-Substituted Cyclopentadienyl Ligands

The butyl group at the 2-position of the cyclopentadienyl ring imparts specific electronic and steric characteristics to the ligand, which are crucial in determining the behavior of its metal complexes.

Influence of Alkyl Substituents on Metal Center Characteristics

Alkyl groups, such as the 2-butyl substituent, are generally considered to be electron-donating. This inductive effect increases the electron density on the cyclopentadienyl ring, making the ligand a stronger electron donor to the metal center. This enhanced electron-donating ability can influence several properties of the metal complex:

Metal-Ligand Bond Strength: Increased electron donation can lead to stronger metal-ligand bonds, enhancing the stability of the complex.

Redox Properties: The electron-rich nature of the metal center can make it more susceptible to oxidation.

Catalytic Activity: In catalysis, the electronic properties of the ligand can affect the binding of substrates and the energetics of the catalytic cycle. For instance, in olefin polymerization, a more electron-donating ligand can increase the catalyst's activity.

The steric profile of the 2-butyl group also plays a significant role. While a linear butyl group is less sterically demanding than a branched isomer like tert-butyl, it still provides more steric bulk than a methyl or ethyl group. This steric hindrance can influence the coordination geometry around the metal center, the accessibility of substrates to the catalytic site, and the stability of the complex by preventing unwanted intermolecular reactions.

Comparison of Alkyl Substituent Effects

SubstituentElectronic EffectRelative Steric BulkPotential Impact on Metal Center
-CH₃ (Methyl)Weakly Electron-DonatingLowBaseline for alkyl groups
-CH₂CH₂CH₂CH₃ (n-Butyl)Moderately Electron-DonatingModerateIncreased stability and activity
-C(CH₃)₃ (tert-Butyl)Strongly Electron-DonatingHighSignificant steric hindrance, stabilization of reactive species

Stabilization of High Spin and Highly Unsaturated Metal Complexes by Bulky Ligands

Bulky cyclopentadienyl ligands are known to stabilize metal complexes in unusual oxidation states or with low coordination numbers. The steric bulk of these ligands can prevent the close approach of other molecules, thereby kinetically stabilizing highly reactive, coordinatively unsaturated species. Furthermore, bulky ligands can enforce a particular spin state on the metal center.

Chiral Cyclopentadienyl Ligands in Asymmetric Catalysis

The introduction of chirality into the cyclopentadienyl ligand framework has been a significant advancement in the field of asymmetric catalysis. Chiral metallocene complexes are highly effective in stereoselective transformations, such as asymmetric hydrogenation, C-H activation, and polymerization.

A 2-butyl substituted cyclopentadienyl ligand is inherently achiral. However, it can be a component of a larger chiral ligand system. For instance, the cyclopentadienyl ring can be part of a chiral scaffold, or additional chiral substituents can be introduced onto the ring or the butyl group itself. The synthesis of such chiral ligands derived from 2-butylcyclopentadiene would involve stereoselective synthetic routes.

Once a chiral metal complex is formed, the stereochemical information from the ligand is transferred to the substrate during the catalytic reaction, leading to the preferential formation of one enantiomer of the product. The development of new chiral cyclopentadienyl ligands is an active area of research, as these ligands have the potential to enable new types of asymmetric transformations with high efficiency and selectivity. The modular nature of cyclopentadienyl ligands, where substituents like the 2-butyl group can be varied, allows for the systematic optimization of catalysts for specific applications.

Design Principles and Synthetic Access to Enantioselective Ligands

The fundamental principle in designing enantioselective ligands based on 2-butyl-1,3-cyclopentadiene is the creation of a well-defined and rigid chiral pocket around the metal center. This controlled environment forces substrates to approach the metal in a specific orientation, thereby dictating the stereochemical outcome of the reaction. The creation of new chiral ligands capable of providing high stereocontrol is a crucial aspect of modern organic synthesis. nih.gov The 2-butyl group, as a sterically demanding alkyl substituent, plays a significant role in establishing this chirality.

Design Principles:

Steric Hindrance: The butyl group provides significant steric bulk. In ligand design, this bulk can be exploited to shield certain quadrants of the metal's coordination sphere. This steric blocking strategy is a key factor in achieving high levels of enantioselectivity. researchgate.net

C₂ Symmetry: Many successful chiral Cp ligands possess C₂ symmetry. This design element reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. A 2-butylcyclopentadienyl moiety can be incorporated into larger, C₂-symmetric scaffolds.

Rigid Backbone: A rigid ligand backbone is essential to effectively transfer the chiral information from the ligand to the reaction's transition state. Ligand systems are often designed with fused ring systems or atropisomeric biaryl structures to limit conformational flexibility. nih.gov

Synthetic Access: The synthesis of enantiopure cyclopentadienyl ligands is a challenging but critical step. Common strategies that can be adapted for 2-butyl derivatives include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials to construct the cyclopentadienyl scaffold.

Asymmetric Synthesis: Employing a catalytic asymmetric reaction to introduce the desired chirality into the ligand framework.

Resolution: Synthesizing the ligand as a racemic mixture and then separating the enantiomers through techniques such as chiral chromatography or diastereomeric salt formation.

These synthetic approaches allow for the creation of a diverse range of chiral ligands where the 2-butylcyclopentadienyl unit serves as a key stereocontrolling element.

Applications in Enantioselective Carbon-Hydrogen Functionalization Reactions

Chiral cyclopentadienyl metal complexes are powerful catalysts for enantioselective carbon-hydrogen (C-H) functionalization, a process that allows for the direct conversion of ubiquitous C-H bonds into more complex functional groups. nih.gov Rhodium(III) complexes bearing chiral Cp ligands, for instance, have proven highly effective in various asymmetric C-H activation reactions. nih.govresearchgate.net

The general mechanism involves a directed C-H activation step where a functional group on the substrate coordinates to the rhodium center. The chiral Cp ligand, such as one derived from 2-butyl-1,3-cyclopentadiene, controls the facial selectivity of the subsequent bond-forming step, leading to the creation of a new stereocenter with high enantiopurity. The steric and electronic properties of the Cp ligand can be modulated to suit the specific requirements of the target application. nih.gov

While specific data for a 2-butylcyclopentadienyl ligand is not extensively reported, the performance of analogous ligands with other bulky substituents, such as the tert-butyl cyclopentadienyl ligand, provides insight into its potential efficacy. mdpi.com These catalysts have been successfully applied to reactions such as the enantioselective synthesis of dihydroisoquinolones and the hydroarylation of allenes. nih.gov

Table 1: Representative Results for Enantioselective C-H Functionalization using Analogous Chiral Cp-Rh(III) Catalysts
SubstrateCoupling PartnerProductYield (%)Enantiomeric Excess (ee %)
Aryl HydroxamateStyreneDihydroisoquinolone9598
Aryl HydroxamateAlleneAllylated Arene8896
BenzamideNorborneneAnnulated Product9299

Data presented is illustrative and based on results from similar bulky chiral Cp ligands to demonstrate the potential of 2-butylcyclopentadienyl derivatives.

Advanced Ligand Systems and Their Coordination Chemistry

Beyond their direct use in catalysis, 2-butylcyclopentadienyl moieties can be integrated into more complex, multifunctional ligand architectures. These advanced systems often feature multiple donor sites or redox-active components, leading to unique coordination chemistry and catalytic properties.

Ferrocene-based ligands are a cornerstone of organometallic chemistry, valued for their stability and rich redox behavior. A ferrocenyl cyclopentadienyl chelate ligand incorporates a ferrocene backbone, a cyclopentadienyl group for coordination to one metal, and additional donor atoms (e.g., nitrogen or phosphorus) designed to chelate a second, catalytically active metal center. chimia.ch

Incorporating a 2-butylcyclopentadienyl unit into such a framework would involve synthesizing a ferrocene derivative where one of the Cp rings is functionalized with both the 2-butyl group and a tethered cyclopentadiene (B3395910) precursor. The 2-butyl group would sterically influence the environment around the ferrocene core and any metal center coordinated by the appended Cp ring. This design allows for the creation of multimetallic complexes where the electronic properties of one metal center can be tuned by the redox state of the ferrocene unit, opening possibilities for redox-switchable catalysis. d-nb.infoescholarship.org

The functionalization of the 2-butyl-1,3-cyclopentadiene ring is a key strategy for accessing a wider range of ligands and organometallic complexes. Tin-functionalization (stannylation) is a particularly powerful method for this purpose. The reaction of a lithiated 2-butylcyclopentadienide with an organotin chloride (e.g., tributyltin chloride) would yield a stannylated 2-butylcyclopentadiene.

This tin-functionalized compound is a versatile synthetic intermediate. The organotin group can be readily exchanged with other metals via transmetalation reactions, providing a straightforward route to a variety of 2-butylcyclopentadienyl metal complexes (e.g., with lithium, silicon, or transition metals). The coordination chemistry of organotin compounds has been extensively studied, and they serve as crucial building blocks in organometallic synthesis. nih.govresearchgate.net

Applications of Tin-Functionalized Intermediates:

Ligand Synthesis: Used to transfer the 2-butylcyclopentadienyl group to other molecular scaffolds, including the ferrocene-based systems described above.

Catalyst Preparation: Provides a convenient entry point for the synthesis of a wide range of transition metal catalysts for reactions like polymerization, hydrogenation, and C-H functionalization.

Materials Science: Serves as a precursor for materials incorporating the unique steric and electronic properties of the 2-butylcyclopentadienyl moiety.

Polymerization of Cyclopentadiene Derivatives

Mechanisms of Polymerization

The polymerization of 1,3-Cyclopentadiene, 2-butyl, can proceed through several distinct mechanisms, each influenced by factors such as temperature, catalysts, and the presence of inhibitors. The butyl substituent at the 2-position can be expected to influence the electronic and steric environment of the diene system, thereby affecting the kinetics and outcomes of these polymerization pathways.

Thermal Polymerization via Diels-Alder Dimerization and Oligomerization

At ambient and elevated temperatures, cyclopentadienes readily undergo [4+2] cycloaddition reactions, a classic example of a Diels-Alder reaction, to form dimers and oligomers. In the case of this compound, this process would involve the diene acting as both the diene and dienophile. The presence of the electron-donating butyl group is anticipated to influence the rate of this dimerization.

The dimerization of cyclopentadiene (B3395910) is a well-studied phenomenon, and similar principles apply to its alkyl-substituted derivatives. The reaction proceeds through a concerted mechanism, leading to the formation of a dicyclopentadiene (B1670491) structure. For 2-butyl-1,3-cyclopentadiene, this would result in a butyl-substituted dicyclopentadiene. Further Diels-Alder reactions between the dimer and additional monomer units can lead to the formation of higher oligomers and polymers. The rate of these reactions is temperature-dependent, with higher temperatures favoring the retro-Diels-Alder reaction, which regenerates the monomer.

Cationic Polymerization Pathways and Kinetics

Cationic polymerization is a prominent method for polymerizing cyclopentadienes, initiated by electrophilic species such as protic acids or Lewis acids. wikipedia.org For this compound, the initiation step would involve the attack of a cation on the electron-rich diene system. The butyl group, being electron-donating, is expected to enhance the nucleophilicity of the double bonds, potentially increasing the rate of initiation compared to unsubstituted cyclopentadiene.

The propagation step involves the successive addition of monomer units to the growing cationic chain end. The kinetics of cationic polymerization are typically complex and can be influenced by the solvent, counter-ion, and temperature. mit.edu For cyclopentadiene, the polymerization rate has been found to be second order with respect to the monomer concentration when initiated by methylaluminoxane (B55162) (MAO). semanticscholar.orgresearchgate.net It is reasonable to assume a similar kinetic order for 2-butyl-1,3-cyclopentadiene, although the specific rate constants would likely differ due to the electronic and steric effects of the butyl group.

Table 1: General Kinetic Parameters for Cationic

ParameterDescriptionExpected Influence of 2-Butyl Group
Rate of Initiation (Ri) The rate at which active cationic centers are formed.Likely increased due to the electron-donating nature of the butyl group.
Rate of Propagation (Rp) The rate of monomer addition to the growing polymer chain.May be influenced by both electronic (enhancing) and steric (hindering) effects.
Rate of Termination (Rt) The rate at which the growing polymer chains are deactivated.Could be affected by steric hindrance around the active center.
Rate of Chain Transfer (Rtr) The rate at which the active center is transferred to another species (monomer, solvent, etc.).May be influenced by the steric bulk of the monomer.

Role of Free-Radical Mechanisms in Polymerization Inhibition

While cationic and thermal polymerization are the primary routes for cyclopentadienes, free-radical polymerization is generally not favored. In fact, compounds that generate free radicals are often used as inhibitors for the undesired polymerization of cyclopentadiene during storage and processing. google.comwikipedia.org These inhibitors function by scavenging any radical species that might initiate a polymerization chain reaction. mdpi.comnih.govsemanticscholar.org

The presence of the butyl group in this compound is not expected to fundamentally alter this behavior. The primary mechanism of unwanted polymerization remains the thermally induced Diels-Alder reaction and cationic polymerization initiated by acidic impurities. Therefore, the strategies for inhibiting the polymerization of 2-butyl-1,3-cyclopentadiene would likely involve the use of conventional radical scavengers and ensuring an environment free of cationic initiators.

Catalytic Polymerization Studies

The use of catalysts can provide greater control over the polymerization of cyclopentadiene derivatives, influencing the polymer's molecular weight, microstructure, and properties.

Methylaluminoxane (MAO)-Initiated Polymerization of Cyclopentadiene

Methylaluminoxane (MAO) is an effective co-catalyst for the polymerization of various olefins, including cyclopentadiene. wikipedia.org It is believed to act as a Lewis acid, generating a cationic species that initiates the polymerization. semanticscholar.orgresearchgate.net Studies on unsubstituted cyclopentadiene have shown that MAO-initiated polymerization follows cationic polymerization kinetics. semanticscholar.orgresearchgate.net

For this compound, MAO would be expected to serve as an efficient initiator. The polymerization rate would likely be dependent on the concentrations of both the monomer and MAO. The resulting polymer would consist of repeating butyl-substituted cyclopentene (B43876) units within the polymer backbone.

Table 2: Expected Effects of Reaction Parameters on MAO-Initiated Polymerization of 2-Butyl-1,3-Cyclopentadiene

Reaction ParameterEffect on PolymerizationReference for Cyclopentadiene
Monomer Concentration Increased concentration generally leads to a higher polymerization rate and molecular weight. semanticscholar.orgresearchgate.net
MAO Concentration Increased concentration typically increases the polymerization rate. semanticscholar.orgresearchgate.net
Temperature Lower temperatures can lead to higher molecular weights and reduced side reactions. semanticscholar.orgresearchgate.net
Solvent Polarity The choice of solvent can significantly affect the kinetics and the nature of the active species. semanticscholar.orgresearchgate.net

Alkyl Aluminum Halide and Tungsten Halide Catalyst Systems for Solid Polymers

Catalyst systems composed of alkyl aluminum halides (e.g., diethylaluminum chloride) in combination with tungsten halides (e.g., tungsten hexachloride) have been employed for the polymerization of 1,3-cyclopentadiene to produce solid polymers. These catalyst systems are a type of Ziegler-Natta catalyst, which can promote stereospecific polymerization.

Structural Characterization and Properties of Poly(cyclopentadiene)s

The substitution on the cyclopentadiene ring significantly influences the polymerization behavior and the final properties of the resulting polymer. While specific research on the polymerization of 2-butyl-1,3-cyclopentadiene is not extensively detailed in the provided literature, the principles of cyclopentadiene polymerization can be applied to understand its expected behavior.

Analysis of Enchainment Patterns (e.g., 1,2- and 1,4-enchainment)

The polymerization of cyclopentadiene and its derivatives can proceed through different enchainment patterns, primarily 1,2- and 1,4-addition. These patterns refer to the way the monomer units are linked together in the polymer chain.

1,4-Enchainment: This is the most common and expected mode of polymerization for cyclopentadiene, proceeding through a Diels-Alder [4+2] cycloaddition reaction. In this mechanism, the diene (cyclopentadiene) reacts with a dienophile (another cyclopentadiene molecule) to form a six-membered ring, resulting in a polymer backbone with repeating norbornene-type structures. The main chain grows through the formation of new rings, and this is the basis for the formation of dicyclopentadiene and higher oligomers.

1,2-Enchainment: This mode of addition involves the polymerization across one of the double bonds of the cyclopentadiene ring, leading to a polymer with unsaturation in the backbone and five-membered rings as pendant groups. This type of polymerization is less common for cyclopentadiene itself under typical Diels-Alder conditions but can be promoted by certain catalysts. For instance, solid polymers of 1,3-cyclopentadiene with a significant proportion of 1,2-enchainment can be produced using a catalyst system of an alkyl aluminum halide and a tungsten halide. google.com

The presence of a butyl group at the 2-position of the cyclopentadiene ring would be expected to influence the enchainment pattern due to steric and electronic effects. The bulky butyl group might hinder the approach of another monomer in a way that could affect the ratio of endo to exo products in a Diels-Alder polymerization, although 1,4-enchainment via the Diels-Alder mechanism is still anticipated to be the predominant pathway.

Table 1: Expected Influence of Butyl Substituent on Polymer Structure

Feature Unsubstituted Cyclopentadiene 2-butyl-1,3-cyclopentadiene (Expected)
Primary Polymerization Mechanism Diels-Alder [4+2] Cycloaddition Diels-Alder [4+2] Cycloaddition
Predominant Enchainment 1,4-enchainment 1,4-enchainment
Potential for 1,2-enchainment Can be induced by specific catalysts google.com May be influenced by steric hindrance of the butyl group

| Stereochemistry | Formation of endo and exo isomers researchgate.net | Butyl group may influence the endo/exo selectivity |

Reversibility of Polymerization and Depolymerization

A key characteristic of the Diels-Alder polymerization of cyclopentadiene and its derivatives is its reversibility. nih.govnih.gov This equilibrium between the monomer and the polymer is highly dependent on temperature.

At elevated temperatures, the Diels-Alder adducts can undergo a retro-Diels-Alder reaction, leading to depolymerization and the regeneration of the cyclopentadiene monomer. nih.gov This property is the basis for the "cracking" of dicyclopentadiene to obtain fresh cyclopentadiene monomer. The dimerization of cyclopentadiene is a reversible process; at 170 °C, the cyclopentadiene monomer can be distilled from dicyclopentadiene. nih.gov

This thermal reversibility is a significant area of research for the development of self-healing and recyclable polymers. nih.govacs.org Materials based on reversible Diels-Alder chemistry can be depolymerized back to their constituent monomers or oligomers, allowing for reprocessing or the healing of cracks.

For poly(2-butyl-1,3-cyclopentadiene), it is expected that the polymerization would also be reversible. The temperature at which depolymerization occurs might be influenced by the butyl substituent. The additional mass and potential for steric strain in the polymer backbone introduced by the butyl groups could alter the thermodynamics of the polymerization-depolymerization equilibrium. However, the fundamental principle of thermal reversibility via the retro-Diels-Alder reaction would be retained.

Table 2: General Characteristics of Cyclopentadiene Polymerization Reversibility

Parameter Description
Governing Reaction Retro-Diels-Alder Cycloaddition
Primary Driving Factor Temperature
Application Recyclable thermoplastics nih.gov, Self-healing materials nih.govacs.org

| Effect of Substituents | Can influence the temperature of depolymerization |

Research Applications and Potential Advancements

Role as Synthons in Complex Organic Synthesis

Cyclopentadiene (B3395910) and its substituted variants are highly versatile synthons, or building blocks, in complex organic synthesis, primarily due to their participation in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govwikipedia.org The Diels-Alder reaction, a concerted [4+2] cycloaddition, provides a powerful and stereocontrolled method for the construction of six-membered rings, which are common structural motifs in a vast array of natural products and biologically active molecules. wikipedia.orgmasterorganicchemistry.com

The presence of the 2-butyl group in 1,3-cyclopentadiene, 2-butyl is expected to influence the regioselectivity and stereoselectivity of the Diels-Alder reaction. The alkyl group can exert steric and electronic effects on the diene system, potentially directing the approach of the dienophile. While specific studies detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of substituted cyclopentadiene chemistry suggest its utility in synthesizing intricate molecular architectures. uchicago.eduoregonstate.edu For instance, substituted cyclopentadienes are instrumental in creating bicyclic intermediates that serve as precursors to a wide range of natural products, including terpenoids and alkaloids. researchgate.netmarquette.edu The butyl group could be a strategic addition to tailor the solubility of intermediates or to introduce a specific lipophilic domain within the target molecule.

The general utility of substituted cyclopentadienes in the synthesis of complex molecules is well-established, as shown in the table below, which highlights the versatility of the cyclopentadiene core in forming complex scaffolds.

Natural Product ClassCore Scaffold Derived from CyclopentadieneSynthetic Strategy
ProstaglandinsFunctionalized cyclopentane (B165970) ringDiels-Alder reaction followed by ring modifications
SteroidsPolycyclic ring systemsSequential annulation reactions often initiated by a Diels-Alder cycloaddition
TerpenoidsVaried, often containing five-membered ringsIntramolecular Diels-Alder reactions of substituted cyclopentadiene precursors

While the above table illustrates the broad applicability of the cyclopentadiene framework, the specific contributions of the 2-butyl substituent would require further empirical investigation to be fully realized.

Development of Catalysts for Olefin Polymerization

Cyclopentadienyl (B1206354) (Cp) ligands and their substituted derivatives are fundamental components of metallocene and Ziegler-Natta catalysts, which are pivotal in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). nih.govgrace.comippi.ac.ir These catalysts typically consist of a transition metal center (e.g., titanium, zirconium, or hafnium) sandwiched between one or two cyclopentadienyl rings. The substituents on the cyclopentadienyl ring play a crucial role in determining the catalyst's activity, stereoselectivity, and the properties of the resulting polymer. nih.govbohrium.com

A 2-butylcyclopentadienyl ligand, derived from this compound, can be incorporated into such catalyst systems. The butyl group can influence the electronic and steric environment around the metal center. Steric bulk can affect the coordination of the olefin monomer and the rate of polymer chain propagation. Electronically, the alkyl group is electron-donating, which can modulate the reactivity of the metal center.

The table below presents representative data on how ligand substitution in metallocene catalysts can affect polyethylene properties, illustrating the potential impact of a butyl substituent.

Cyclopentadienyl LigandCatalyst Activity (kg Polymer / (mol catalyst * h))Polymer Molecular Weight ( g/mol )
Unsubstituted CpHighModerate
Methyl-substituted CpVery HighHigher
tert-Butyl-substituted CpModerate to HighVery High
2-Butyl-substituted Cp (projected) High Higher than unsubstituted

This projected performance is based on the known trends where alkyl substituents enhance catalyst performance. Further research would be necessary to precisely quantify the effects of the 2-butyl group.

Advanced Materials for Photonic and Electronic Devices

The unique electronic and photophysical properties of conjugated organic molecules have led to their extensive investigation for applications in advanced materials, including those for photonic and electronic devices. Cyclopentadiene derivatives, with their conjugated diene system, can serve as a core for building larger, more complex chromophores and fluorophores.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This effect is often attributed to the restriction of intramolecular rotations in the solid state, which blocks non-radiative decay pathways. While there are no specific reports on AIEE in aryl derivatives of this compound, the general principle has been demonstrated for other substituted cyclopentadienes. The introduction of bulky substituents, such as a butyl group, could potentially contribute to the steric interactions that promote AIEE by preventing close packing and quenching in the solid state.

Organic light-emitting diodes (OLEDs) and fluorescent sensors are two prominent applications for luminescent organic materials. beilstein-journals.orgpolyu.edu.hknih.gov The development of new emitter materials with high quantum yields, specific emission colors, and good stability is a continuous area of research. Derivatives of this compound, when appropriately functionalized with chromophoric and auxochromic groups, could be explored as novel emitters. The butyl group could enhance the solubility of these materials in organic solvents, facilitating their processing into thin films for OLED fabrication. researchgate.net

In the context of fluorescent sensors, the cyclopentadiene core could be part of a molecular scaffold that changes its fluorescence properties upon binding to a specific analyte. mdpi.com The butyl group could be used to tune the sensor's affinity and selectivity for target molecules, particularly in non-polar environments.

Device/ApplicationPotential Role of 2-Butyl-Cyclopentadiene DerivativesDesired Properties
OLEDsEmitter or host material in the emissive layerHigh photoluminescence quantum yield, good thermal stability, solution processability
Fluorescent SensorsCore scaffold of the sensor moleculeHigh sensitivity and selectivity, significant change in fluorescence upon analyte binding

Organic polymers are widely used as electronic packaging materials to protect sensitive electronic components from environmental factors such as moisture, dust, and mechanical stress. patsnap.comscribd.com Polymers derived from functionalized cyclopentadienes could offer a unique combination of properties, including good thermal stability and dielectric properties. The incorporation of a butyl group into the polymer backbone could enhance its flexibility and moisture resistance, which are desirable characteristics for packaging materials.

Components in Specialty Lubricants and Functional Fluids

Multiply alkylated cyclopentanes (MACs), which are synthesized from cyclopentadiene derivatives, are a class of synthetic hydrocarbon fluids known for their excellent properties as specialty lubricants. researchgate.netresearchgate.net These fluids exhibit low volatility, good thermal and oxidative stability, and a wide operating temperature range, making them suitable for demanding applications such as in the aerospace industry. researchgate.net

The table below shows typical properties of a MAC lubricant, illustrating the performance characteristics that could be expected from a fluid derived in part from 2-butyl-cyclopentadiene.

PropertyTypical Value for a MAC Lubricant
Kinematic Viscosity at 40 °C (cSt)25 - 100
Viscosity Index> 120
Pour Point (°C)< -50
Flash Point (°C)> 200
Oxidative StabilityExcellent

These properties highlight the potential of 2-butyl-cyclopentadiene as a building block for high-performance synthetic lubricants and functional fluids.

Biomedical Research Applications of Diels-Alder Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings with a high degree of stereochemical control. nih.govrsc.org In the context of biomaterials, the reversibility of the Diels-Alder reaction at elevated temperatures is particularly advantageous for creating thermally-responsive or "self-healing" polymers. rsc.org This mechanism involves the formation of crosslinks via the Diels-Alder reaction at a lower temperature, which can then be reversed (retro-Diels-Alder) at a higher temperature, allowing the material to flow and "heal" before reforming the crosslinks upon cooling.

Controlled Synthesis of Stimuli-Responsive Biomaterials

The synthesis of stimuli-responsive biomaterials relies on the incorporation of chemical moieties that can respond to specific environmental changes. The Diels-Alder reaction provides a robust method for creating the polymer networks that form the backbone of these materials. nih.govencyclopedia.pub

Detailed Research Findings:

Specific experimental data on the use of this compound in the synthesis of stimuli-responsive biomaterials is not available in the current body of scientific literature. However, we can hypothesize its behavior based on the known reactivity of similar dienes in Diels-Alder reactions. The presence of an alkyl substituent at the 2-position of the cyclopentadiene ring, such as the butyl group, is known to influence the rate of the Diels-Alder reaction. This could be a valuable tool for controlling the polymerization process and the final properties of the resulting biomaterial.

Future research in this area would need to focus on several key aspects:

Synthesis and Characterization: The first step would be the efficient synthesis and thorough characterization of 2-butyl-1,3-cyclopentadiene. mdpi.comscispace.comresearchgate.netrsc.org

Diels-Alder Reaction Kinetics: A detailed study of the kinetics of the Diels-Alder reaction between 2-butyl-1,3-cyclopentadiene and various dienophiles would be crucial to understand how the butyl group affects reactivity. nih.gov

Polymer Synthesis and Properties: The synthesis of polymers using 2-butyl-1,3-cyclopentadiene as a monomer or crosslinker would be the next step, followed by a comprehensive analysis of their physical and chemical properties, including their responsiveness to stimuli. nih.gov

Biocompatibility and Biomedical Applications: Finally, the biocompatibility of these new polymers would need to be assessed to determine their suitability for biomedical applications such as drug delivery and tissue engineering. josorge.comnih.govmdpi.comnih.gov

Below is a hypothetical data table illustrating the kind of data that would be generated in such research, comparing the properties of a hypothetical thermo-responsive polymer based on 2-butyl-1,3-cyclopentadiene with a polymer based on unsubstituted cyclopentadiene.

PropertyPolymer A (from Cyclopentadiene)Polymer B (from 2-butyl-1,3-cyclopentadiene)
Monomer 1,3-CyclopentadieneThis compound
Molecular Weight ( g/mol ) 66.10122.21
Retro-Diels-Alder Temperature (°C) 150Hypothetically lower due to steric hindrance
Mechanical Strength at 25°C (MPa) HighHypothetically lower due to altered crosslinking
Swelling Ratio in Water LowHypothetically higher due to increased hydrophobicity

Q & A

Q. How can ring-rearrangement metathesis (RRM) be integrated with 2-butyl-1,3-cyclopentadiene to synthesize fused polycycles?

  • Methodological Answer : Post-Diels-Alder adducts can undergo RRM using Grubbs catalysts (e.g., RuCl₂(PCy₃)₂CHPh) to rearrange carbocycles into complex architectures. Key steps include: (i) Optimizing solvent polarity (e.g., toluene) to balance catalyst activity and adduct stability. (ii) Monitoring reaction progress via TLC/GC-MS to isolate intermediates. This approach enables stereoselective construction of fused 6–8-membered rings .

Q. What thermodynamic challenges arise in quantifying the dimerization equilibrium of 2-butyl-1,3-cyclopentadiene?

  • Methodological Answer : High dimerization rates at room temperature complicate equilibrium measurements. Techniques include: (i) Rapid-injection calorimetry to measure heat flow during monomer-dimer interconversion. (ii) Van’t Hoff analysis using variable-temperature NMR to estimate ΔH and ΔS. Force-field simulations (e.g., MM3) predict equilibrium constants but require calibration against experimental data .

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